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Compound of Interest

Compound Name: SQ-31765

Cat. No.: B1223192

An examination of the chemical properties, biological activity, and mechanism of action of the
potent dopamine D2 receptor antagonist, Sulforidazine.

For Researchers, Scientists, and Drug Development Professionals.

Introduction

This technical guide provides a comprehensive overview of Sulforidazine, a phenothiazine
derivative identified in the PubChem database with Compound ID (CID) 31765. While the initial
query referenced "SQ-31765," publicly available scientific literature and chemical databases do
not recognize this as a standard identifier. The provided PubChem CID corresponds to
Sulforidazine, a known metabolite of the antipsychotic drug thioridazine.[1] This document will
focus on the available technical data for Sulforidazine, presenting its chemical properties,
quantitative biological data, detailed experimental protocols for its characterization, and a
visualization of its primary mechanism of action. Sulforidazine is a typical antipsychotic agent
that acts as a potent dopamine D2 receptor antagonist.[1][2]

Chemical and Physical Properties

Sulforidazine is a complex organic molecule with the chemical formula C21H26N202S2.[3] Its
structure consists of a phenothiazine core with a methylsulfonyl group and a piperidine side
chain. The key chemical and physical properties are summarized in the table below.
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Property Value Source

PubChem CID 31765 PubChem

Molecular Formula C21H26N202S2 PubChem][3]

Molecular Weight 402.57 g/mol PubChem|[3]
10-[2-(1-methylpiperidin-2-

IUPAC Name yl)ethyl]-2- PubChem][3]
methylsulfonylphenothiazine

CAS Number 14759-06-9 PubChem|[3]

Physical Description Solid Human Metabolome Database

Melting Point 121 -123°C Human Metabolome Database

LogP 4.45 Human Metabolome Database

Biological Activity

Sulforidazine's primary pharmacological activity is the antagonism of dopamine D2 receptors,
particularly the presynaptic autoreceptors in the striatum. This action leads to an increase in the
evoked overflow of dopamine.[1] Notably, Sulforidazine is more potent in this activity than its
parent compound, thioridazine.[1]

Experimental
Parameter Value . Source
Conditions

Antagonism of
apomorphine (30 nM)-

induced inhibition of
Niedzwiecki et al.,

IC50 6.1 nM electrically evoked
] 1984[1]
dopamine release
from rabbit striatal
slices.
Metabolism
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Sulforidazine is a major metabolite of thioridazine and is itself subject to further metabolism.
The metabolic profile has been studied in rats, dogs, and humans, with species-specific
differences observed.

© 2025 BenchChem. All rights reserved. 3/9 Tech Support


https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1223192?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENCHE

Foundational & Exploratory

Check Availability & Pricing

. Route of
Species o ] Dose
Administration

Major

Metabolites

and % of Dose  Source
in Urine (24-

48h)

Rat Oral 20 mg/kg

Unchanged
Sulforidazine: 2.3
+0.4%

Sulforidazine
sulphoxide: 12.1
+1.6% Lactam )
of sulforidazine Lin etal., 199214]
ring sulphoxide:
3.2+2.6%

Lactam of
sulforidazine: 0.1

+0.1%

Dog Oral 37.5mg

Unchanged

Sulforidazine: 7.2

+1.9%

Sulforidazine ring

sulphoxide: 13.3 Lin et al., 1993[3]
+ 4.4% Lactam

of sulforidazine

ring sulphoxide:

<0.1%

Human Oral 25.0 mg

Unchanged

Sulforidazine: 5.9

+0.7%

Sulforidazine ring

sulphoxide: 13.2 Lin et al., 1993[3]
+ 4.6% Lactam

of sulforidazine

ring sulphoxide:

7.5%2.8%
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Experimental Protocols

Assessment of Dopamine Autoreceptor Antagonism in
Striatal Slices

The following protocol is a detailed methodology for assessing the functional potency of

compounds like Sulforidazine as dopamine autoreceptor antagonists, based on the principles
described in the literature.[1][5]

1. Tissue Preparation:

Male rabbits are euthanized, and their brains are rapidly removed and placed in ice-cold
Krebs-Ringer bicarbonate buffer (composition in mM: NaCl 118, KCI 4.7, CaCI2 2.5,
KH2PO4 1.2, MgS04 1.2, NaHCO3 25, glucose 11.1, gassed with 95% 02/5% CO2).

The striata are dissected and sliced into 300 um thick sections using a Mcllwain tissue
chopper.

The slices are then incubated in gassed Krebs-Ringer bicarbonate buffer at 37°C for at least
30 minutes to allow for equilibration.

. Perfusion and Stimulation:

Individual striatal slices are placed in a perfusion chamber and continuously superfused with
the gassed buffer at a rate of 1 ml/min.

The slices are subjected to electrical field stimulation (e.g., 0.3 Hz, 2 ms duration, square-
wave pulses) to evoke dopamine release.

. Measurement of Dopamine Release:

The amount of dopamine in the superfusate is measured using high-performance liquid
chromatography (HPLC) with electrochemical detection or fast-scan cyclic voltammetry.

. Experimental Procedure for Antagonism Assay:

The baseline of electrically evoked dopamine release is established.

A dopamine agonist, such as apomorphine (e.g., 30 nM), is added to the perfusion buffer to
inhibit dopamine release via autoreceptor activation.

Once the inhibitory effect of the agonist is stable, various concentrations of the antagonist
(e.g., Sulforidazine) are added to the perfusion buffer containing the agonist.
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» The ability of the antagonist to reverse the agonist-induced inhibition of dopamine release is
measured.

e The concentration of the antagonist that produces 50% reversal of the agonist's effect is
determined as the IC50 value.

Signaling Pathway
Dopamine D2 Receptor Signaling and Antagonism by
Sulforidazine

Dopamine D2 receptors are G-protein coupled receptors (GPCRS) that are primarily coupled to
the inhibitory G-protein, Gi.[6] Activation of D2 receptors by dopamine leads to the inhibition of
adenylyl cyclase, resulting in a decrease in intracellular cyclic AMP (CAMP) levels.[6] This, in
turn, reduces the activity of protein kinase A (PKA). On presynaptic neurons, activation of D2
autoreceptors inhibits further dopamine release.[1]

Sulforidazine, as a D2 receptor antagonist, binds to these receptors and blocks the binding of
dopamine. This prevents the activation of the Gi protein and the subsequent downstream
signaling cascade. The result is a disinhibition of adenylyl cyclase, leading to a relative
increase in CAMP levels and PKA activity. On presynaptic terminals, this blockade of
autoreceptors leads to an enhanced release of dopamine.[1]
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Caption: Dopamine D2 receptor signaling pathway and its antagonism by Sulforidazine.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem

Our mission is to be the trusted global source of
essential and advanced chemicals, empowering
scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426

Email: info@benchchem.com
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